chemical structure and physical properties of N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
chemical structure and physical properties of N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a substituted diamine with a molecular structure that suggests potential applications in medicinal chemistry and materials science. The presence of a dimethoxybenzyl group, a common pharmacophore, and a flexible propanediamine linker provides a scaffold for diverse biological interactions. This technical guide provides a comprehensive overview of the chemical structure, predicted physical properties, a plausible synthetic route, and potential applications of this compound, drawing upon data from structurally related molecules to offer a well-rounded profile for research and development purposes.
Chemical Structure and Properties
The chemical structure of N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is characterized by a 2,4-dimethoxybenzyl group attached to one nitrogen atom of a N,N-dimethylpropane-1,3-diamine backbone.
Chemical Identifiers:
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IUPAC Name: N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
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CAS Number: 46906-87-0[1]
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Molecular Formula: C₁₄H₂₄N₂O₂
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Molecular Weight: 252.36 g/mol
Structural Diagram:
Caption: Chemical structure of N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine.
Physical Properties (Predicted and Inferred):
| Property | Predicted/Inferred Value | Source/Basis |
| Molecular Weight | 252.36 g/mol | Calculated |
| XLogP3 | ~1.5 - 2.0 | Inferred from similar compounds[2] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 4 | Calculated |
| Rotatable Bond Count | 7 | Calculated |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Synthesis and Characterization
A plausible and efficient method for the synthesis of N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves a two-step process starting from 2,4-dimethoxybenzaldehyde and N,N-dimethylpropane-1,3-diamine. This approach is adapted from established green chemistry protocols for the synthesis of related N,N'-dibenzyl diamines[3].
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol:
Step 1: Synthesis of the Schiff Base Intermediate
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In a round-bottom flask, dissolve 2,4-dimethoxybenzaldehyde (1 equivalent) in ethanol.
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To this solution, add N,N-dimethylpropane-1,3-diamine (1 equivalent) dropwise at room temperature with continuous stirring.
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Continue stirring the reaction mixture at room temperature for 1-2 hours. The formation of the Schiff base can be monitored by thin-layer chromatography (TLC).
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Upon completion, the solvent can be removed under reduced pressure to yield the crude Schiff base intermediate.
Step 2: Reduction to the Final Product
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The crude Schiff base intermediate is dissolved in a suitable solvent, such as methanol or ethanol.
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Sodium borohydride (NaBH₄) (1.5-2 equivalents) is added portion-wise to the solution at 0 °C to control the exothermic reaction.
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The reaction mixture is then stirred at room temperature until the reduction is complete, as monitored by TLC.
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The reaction is quenched by the slow addition of water.
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The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The final product can be purified by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms. While specific spectral data for this compound is not publicly available, a supplier, BLDpharm, indicates its availability[1].
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Potential Applications and Biological Activity
While specific biological studies on N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine are limited in publicly accessible literature, the structural motifs present in the molecule suggest potential areas of investigation.
Dimethoxybenzene derivatives are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anticancer effects[4]. The 2,4-dimethoxy substitution pattern is a common feature in various biologically active molecules.
Furthermore, studies on structurally similar N,N'-diarylpropane-1,3-diamines have shown potential cardiotropic activity, including antiarrhythmic and anti-ischemic properties[5]. This suggests that N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine could be a candidate for investigation in cardiovascular drug discovery.
Potential Research Areas:
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Anticancer Research: Evaluation of its cytotoxic effects against various cancer cell lines.
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Cardiovascular Research: Investigation of its potential as an antiarrhythmic or cardioprotective agent.
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Antimicrobial Research: Screening for activity against a panel of bacterial and fungal strains.
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Ligand for Metal Complexes: The diamine structure makes it a potential ligand for the synthesis of metal complexes with catalytic or biological applications.
Safety and Handling
Specific safety and handling data for N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine are not available. Therefore, it is crucial to handle this compound with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for the related compound N,N-dimethyl-1,3-propanediamine indicates that it can be corrosive and a skin sensitizer[6].
General Handling Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid Contact: Avoid contact with skin, eyes, and clothing.
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Ingestion and Inhalation: Avoid ingestion and inhalation of dust or vapors.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
First Aid Measures (Based on related compounds):
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
Seek immediate medical attention if any symptoms of exposure occur.
Conclusion
N'-(2,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a compound with a chemical structure that holds promise for various applications in scientific research, particularly in the fields of medicinal chemistry and materials science. While a comprehensive experimental dataset for its physical and biological properties is not yet publicly available, this guide provides a foundational understanding based on its structure and data from analogous compounds. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its properties and potential applications. As with any novel chemical, it is imperative to handle this compound with appropriate safety precautions until more specific toxicological data becomes available.
References
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